molecular formula C14H13N3OS B2632582 1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2632582
M. Wt: 271.34 g/mol
InChI Key: VQWKXQYGHPLIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone derivatives have been studied for their antimicrobial activities. Compounds synthesized from indole and chloroacetylchloride, including the title compound, have been tested against various microbial strains. The derivatives exhibited significant antimicrobial activity, offering potential as new agents in combating bacterial and fungal infections (Letters in Applied NanoBioScience, 2020). Another study synthesized pyrimidino derivatives, including this compound, assessing their antimicrobial activity. The compounds showed synergism in antimicrobial effects when indole and benzene nuclei were combined in a single molecule (Pharmaceutical Chemistry Journal, 2017).

Anticancer and Anti-inflammatory Properties

Compounds synthesized from indole and its derivatives have shown promising results in anticancer and anti-inflammatory applications. For instance, indole-based derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model, demonstrating potential in treating inflammation-related conditions (Current drug discovery technologies, 2022). In the context of cancer research, indole derivatives were synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some compounds exhibited excellent anti-proliferative activities, highlighting their potential as anticancer agents (Molecules, 2022).

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Inhibitors based on the this compound scaffold have shown potent activity in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), an important target in various diseases. One study identified a derivative as a promising RIPK1 inhibitor, which efficiently protected cells from necroptosis and exhibited excellent antimetastasis activity in tumor models (Journal of medicinal chemistry, 2018).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13(10-19-14-15-7-3-8-16-14)17-9-6-11-4-1-2-5-12(11)17/h1-5,7-8H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWKXQYGHPLIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.